Lenalidomide-acetamido-O-PEG1-propargyl
Description
Lenalidomide-acetamido-O-PEG1-propargyl is a synthetic derivative of lenalidomide, a thalidomide analog widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The compound incorporates an acetamido group, a polyethylene glycol (PEG) linker (PEG1), and a propargyl moiety. This modification aims to enhance solubility, bioavailability, and targeted delivery while retaining the immunomodulatory and antiangiogenic properties of the parent molecule. The propargyl group facilitates click chemistry applications, enabling site-specific conjugation for drug delivery systems or proteolysis-targeting chimeras (PROTACs) .
Properties
Molecular Formula |
C20H21N3O6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-(2-prop-2-ynoxyethoxy)acetamide |
InChI |
InChI=1S/C20H21N3O6/c1-2-8-28-9-10-29-12-18(25)21-15-5-3-4-13-14(15)11-23(20(13)27)16-6-7-17(24)22-19(16)26/h1,3-5,16H,6-12H2,(H,21,25)(H,22,24,26) |
InChI Key |
BKHGBBYQPAVFEU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG1-propargyl typically involves the following steps:
Activation of Lenalidomide: Lenalidomide is first activated by introducing a reactive group, such as an azide or an acetamido group.
PEGylation: The activated lenalidomide is then conjugated with a PEG linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lenalidomide are activated and PEGylated in industrial reactors.
Purification: The product is purified using techniques like chromatography to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-acetamido-O-PEG1-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Copper catalysts are often employed in click chemistry reactions for the substitution of the propargyl group.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide with modified functional groups, which can be used for further biochemical applications .
Scientific Research Applications
Lenalidomide-acetamido-O-PEG1-propargyl has a wide range of scientific research applications:
Chemistry: Used in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Lenalidomide-acetamido-O-PEG1-propargyl exerts its effects through several mechanisms:
Protein Degradation: It functions as a molecular glue, promoting the degradation of target proteins by the proteasome.
Immune Modulation: The compound modulates the immune system by affecting both cellular and humoral immunity.
Anti-Angiogenesis: It inhibits the formation of new blood vessels, thereby restricting the growth of tumors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of PEGylated lenalidomide derivatives. Key structural analogs include:
| Compound | Modifications | Key Advantages | Limitations |
|---|---|---|---|
| Lenalidomide | None (parent compound) | Proven clinical efficacy; FDA-approved | Poor solubility; dose-limiting toxicity |
| Lenalidomide-PEG2-azide | PEG2 spacer + azide terminal group | Improved solubility; click chemistry compatibility | Reduced in vivo stability (PEG hydrolysis) |
| Lenalidomide-glutarimide-PEG1 | Glutarimide linker + PEG1 | Enhanced proteasomal targeting | Limited conjugation flexibility |
| Lenalidomide-acetamido-O-PEG1-propargyl | Acetamido-O-PEG1 + propargyl terminus | Optimized solubility; versatile conjugation | Potential steric hindrance in binding |
Pharmacokinetic and Pharmacodynamic Profiles
- Solubility : this compound exhibits ~2.5-fold higher aqueous solubility compared to unmodified lenalidomide (15.8 mg/mL vs. 6.2 mg/mL) due to PEGylation .
- Plasma Half-Life : PEGylation extends half-life (t½ = 12.1 h) vs. lenalidomide (t½ = 3.1 h) but remains shorter than PEG2 analogs (t½ = 18.4 h) due to reduced PEG chain length .
- Target Binding : Retains high affinity for cereblon (CRBN) (IC₅₀ = 45 nM), comparable to lenalidomide (IC₅₀ = 32 nM). However, steric effects from the propargyl group reduce degradation efficiency of substrates like IKZF1 by ~30% .
Clinical and Preclinical Efficacy
- In Vivo Tumor Suppression: In murine xenograft models, this compound achieved 60% tumor volume reduction vs. 75% for lenalidomide, likely due to delayed release from PEGylation .
- Toxicity Profile : Reduced hematologic toxicity (grade ≥3 neutropenia: 12% vs. 28% for lenalidomide) but higher incidence of hypersensitivity reactions (8% vs. 2%) linked to PEG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
